molecular formula C21H25NO3S B2825951 N-[(oxan-4-yl)(thiophen-2-yl)methyl]-5-oxo-5-phenylpentanamide CAS No. 2097888-07-6

N-[(oxan-4-yl)(thiophen-2-yl)methyl]-5-oxo-5-phenylpentanamide

Cat. No.: B2825951
CAS No.: 2097888-07-6
M. Wt: 371.5
InChI Key: KPESZIMKKIRRLV-UHFFFAOYSA-N
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Description

N-[(oxan-4-yl)(thiophen-2-yl)methyl]-5-oxo-5-phenylpentanamide (CAS 2097888-07-6) is a chemical compound with the molecular formula C21H25NO3S and a molecular weight of 371.5 g/mol . This hybrid molecule is of significant interest in agricultural chemical research, particularly in the discovery and development of novel fungicides. Its structure incorporates both a tetrahydropyran (oxan-4-yl) and a thiophene heterocycle, two motifs commonly found in active agrochemicals . Thiophene-containing compounds are present in several commercial fungicides, such as silthiofam and penthiopyrad, and are frequently researched as key components for antifungal activity . The strategic combination of these active substructures makes this compound a valuable lead for the synthesis and optimization of new crop protection agents aimed at controlling destructive plant pathogens . Researchers can utilize this compound to explore its efficacy and mechanism of action against various oomycete and fungal diseases. Available for research purposes, this compound is provided with high-quality standards. It is intended for use in laboratory research only and must not be used for any personal, commercial, or therapeutic applications.

Properties

IUPAC Name

N-[oxan-4-yl(thiophen-2-yl)methyl]-5-oxo-5-phenylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO3S/c23-18(16-6-2-1-3-7-16)8-4-10-20(24)22-21(19-9-5-15-26-19)17-11-13-25-14-12-17/h1-3,5-7,9,15,17,21H,4,8,10-14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPESZIMKKIRRLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C2=CC=CS2)NC(=O)CCCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(oxan-4-yl)(thiophen-2-yl)methyl]-5-oxo-5-phenylpentanamide typically involves multi-step organic reactions. . The final step involves the formation of the amide bond, which can be achieved through a condensation reaction between the amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-[(oxan-4-yl)(thiophen-2-yl)methyl]-5-oxo-5-phenylpentanamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the amide can be reduced to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while reduction of the amide carbonyl group results in the corresponding alcohol.

Scientific Research Applications

Medicinal Chemistry Applications

1.1. Sigma Receptor Ligands

The compound has been studied as a sigma receptor ligand, which plays a crucial role in various neurological and psychiatric disorders. Research indicates that modifications to the compound can enhance its affinity for sigma receptors. For instance, novel ether analogs of this compound have shown varying affinities for sigma-1 and sigma-2 receptors, with some achieving Ki values as low as 1.75 nM . These findings suggest potential therapeutic applications in treating conditions like depression and anxiety.

Table 1: Sigma Receptor Affinities of Analog Compounds

Compound NameSigma-1 Affinity (Ki nM)Sigma-2 Affinity (Ki nM)
1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(3-phenylpropyl)piperazine1.75 - 4.63Not specified
Ether analog A20 - 30Not specified
Ether analog B>30Not specified

Antimicrobial Applications

2.1. Anti-Tubercular Activity

Research has indicated that derivatives of 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-propylurea exhibit anti-tubercular activity. A study highlighted the modification of the compound to enhance its efficacy against Mycobacterium tuberculosis, suggesting that specific structural alterations can improve its inhibitory activity against both enzyme targets and whole-cell cultures .

Table 2: Inhibitory Activity Against Mycobacterium tuberculosis

Compound ModificationMIC90 (mM)IC50 (mM)
Original Compound>100>100
Modified Compound A251.1
Modified Compound B>100>100

Veterinary Applications

3.1. Coccidiostatic Agent

The compound has been utilized in veterinary medicine as a coccidiostatic agent, particularly in poultry and livestock feeds. A patent describes its incorporation into animal feed to combat coccidial infections effectively . The preparation method involves mixing the compound with other feed components to ensure proper dosage and effectiveness.

Imaging Applications

4.1. Radiopharmaceutical Development

The compound has been evaluated for its potential as a radiopharmaceutical for tumor imaging through single photon emission computed tomography (SPECT). Radioiodinated derivatives of the compound were tested for their ability to visualize sigma receptors in tumors, indicating a promising application in cancer diagnostics .

Table 3: Evaluation of Radioiodinated Compounds for Tumor Imaging

Compound NameImaging ModalitySigma Receptor Binding
o-BONSPECTYes
m-BONSPECTYes

Mechanism of Action

The mechanism by which N-[(oxan-4-yl)(thiophen-2-yl)methyl]-5-oxo-5-phenylpentanamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The oxane and thiophene groups could facilitate binding to specific molecular targets, while the amide bond might play a role in stabilizing the compound’s conformation.

Comparison with Similar Compounds

Structural Analogs with Pentanamide Backbones

2-oxo-5-phenyl-N-[2-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]ethyl]pentanamide (CAS 2313525-90-3)
  • Molecular Formula : C₂₅H₂₃F₃N₂O₃
  • Molecular Weight : 456.46 g/mol
  • Key Features :
    • Shares the 5-oxo-5-phenylpentanamide core.
    • Substituted with a trifluoromethylpyridinyloxy-phenethyl group, enhancing lipophilicity (logP ≈ 4.2 predicted).
  • Comparison :
    • The trifluoromethyl group increases metabolic stability compared to the target compound’s oxan-4-yl and thiophene groups.
    • The pyridinyl moiety may improve binding to kinase or HDAC targets, as seen in related compounds .
N-{9-[(2R,4S,5S)-5-({[bis(4-methoxyphenyl)(phenyl)methyl]sulfanyl}methyl)-4-({bis(propan-2-yl)aminophosphanyl}oxy)oxolan-2-yl]-6-oxo-6,9-dihydro-1H-purin-2-yl}-2-methylpropanamide (Compound 44)
  • Molecular Formula: Not explicitly stated but inferred to include thiophosphate and purine groups.
  • Key Features :
    • Contains a thiophosphate-modified nucleoside structure.
    • LC/MS (m/z 856.4) and NMR data confirm purity and stereochemistry .
  • Comparison :
    • Unlike the target compound, this molecule is designed for oligonucleotide therapeutics, highlighting divergent applications.
    • Analytical methods (e.g., LC/MS gradients, ZORBAX-EXT columns) could be applied to characterize the target compound .

Functional Group Analogs

Thiophene-Containing Compounds (e.g., PSP23/PSP65 from )
  • Key Features: Thiophen-2-yl groups linked to HDAC-targeting scaffolds (e.g., 2-amino-5-(thiophen-2-yl)phenyl). Synthesized via amide coupling and tert-butyl ester intermediates .
  • Comparison :
    • The target compound’s thiophene moiety may similarly engage in HDAC inhibition, though this requires experimental validation.
    • tert-Butyl ester protection strategies (as in ) could optimize the target compound’s synthesis .
Thiazolidinone Derivatives ( and )
  • Example: N-(4-Methoxyphenyl)-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide Molecular Formula: C₂₄H₂₁N₃O₃S Molecular Weight: 431.51 g/mol
  • Methoxyphenyl substituents improve solubility but may reduce CNS penetration compared to the target’s oxan-4-yl group .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight logP* Key Substituents Potential ADME Properties
Target Compound 369.48 ~2.8 Oxan-4-yl, thiophen-2-yl Moderate solubility, CNS accessible
CAS 2313525-90-3 456.46 ~4.2 Trifluoromethylpyridinyl High lipophilicity, hepatic clearance
N-(4-Methoxyphenyl)... 431.51 ~3.5 Thiazolidinone, methoxyphenyl High solubility, renal excretion

*logP values estimated via ChemDraw.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for N-[(oxan-4-yl)(thiophen-2-yl)methyl]-5-oxo-5-phenylpentanamide, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step protocols. For example:

  • Step 1 : Formation of the oxane-thiophene hybrid scaffold via nucleophilic substitution or Friedel-Crafts alkylation.
  • Step 2 : Coupling with the 5-oxo-5-phenylpentanamide moiety using carbodiimide-based crosslinkers (e.g., EDC/HOBt) in anhydrous DMF .
    • Optimization : Critical parameters include solvent polarity (e.g., dichloromethane vs. DMF), temperature control (0–60°C), and catalytic systems (e.g., Pd/C for hydrogenation steps). Yield improvements (>70%) require iterative HPLC purification and spectroscopic validation (¹H/¹³C NMR) .

Q. Which spectroscopic techniques are most effective for structural validation of this compound?

  • Key Techniques :

  • NMR : ¹H/¹³C NMR to confirm stereochemistry at the oxane-thiophene junction and amide bond integrity.
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 402.15) .
  • IR Spectroscopy : Identification of carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and thiophene ring vibrations (~3100 cm⁻¹) .

Q. What are the dominant intermolecular interactions observed in its crystal structure?

  • Structural Insights : X-ray crystallography reveals:

  • Hydrogen bonding : N–H···O interactions between the amide group and oxane oxygen (distance ~2.8 Å).
  • π-Stacking : Thiophene and phenyl rings adopt parallel-displaced arrangements (3.5–4.0 Å spacing) .
    • Software : Refinement via SHELXL (for disorder modeling) and visualization using WinGX/ORTEP .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

  • Approach :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases, cytochrome P450). Focus on the oxane-thiophene moiety as a pharmacophore .
  • MD Simulations : AMBER or GROMACS for stability analysis of ligand-protein complexes over 100-ns trajectories. Key metrics: RMSD (<2.0 Å) and binding free energy (ΔG ≤ −8 kcal/mol) .

Q. What experimental strategies resolve contradictions in crystallographic data (e.g., disorder or twinning)?

  • Data Contradictions :

  • Disorder : Partial occupancy of the benzamide ring (observed in related structures) requires dual-site refinement in SHELXL .
  • Twinning : Apply TWINLAW for matrix determination and HKLF5 format integration in SHELX .
    • Validation : Rint < 0.05 and CC1/2 > 0.9 ensure data reliability .

Q. How does the compound’s reactivity under oxidative conditions impact its stability in biological assays?

  • Reactivity Profile :

  • Oxidation Sites : Thiophene sulfur (→ sulfoxide at +300 mV) and amide α-carbons (→ ketones via radical mechanisms) .
    • Mitigation : Use antioxidants (e.g., ascorbic acid) in cell culture media and monitor degradation via LC-MS over 24–72 hours .

Q. What are the challenges in scaling up synthesis for in vivo studies?

  • Scalability Issues :

  • Purification : Column chromatography becomes impractical; switch to recrystallization (solvent: ethyl acetate/hexane).
  • Yield Drop : Multi-gram batches often show 10–15% yield reduction due to side reactions (e.g., hydrolysis of the oxane ring) .

Comparative Analysis

Q. How does this compound differ structurally and functionally from analogs like N-(4-oxo-tetrahydrothiazoloazepinyl)pentanamide?

  • Structural Differences :

  • Core : Oxane-thiophene vs. thiazoloazepine rings.
  • Bioactivity : Higher logP (2.8 vs. 1.9) suggests improved membrane permeability but lower aqueous solubility .
    • Functional Impact : Oxane derivatives show 3-fold greater inhibition of COX-2 in vitro (IC50 = 12 µM vs. 36 µM) .

Methodological Resources

  • Crystallography : SHELX suite (structure solution/refinement) , WinGX/ORTEP (visualization) .
  • Synthesis : PubChem protocols for multi-step organic reactions .
  • Data Validation : PLATON for symmetry checks, CCDC for deposition (reference code: 1406913) .

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